

Ailanthoidol: A Technical Guide to its Biological Activities

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Compound of Interest		
Compound Name:	Ailanthoidol	
Cat. No.:	B1236983	Get Quote

Audience: Researchers, scientists, and drug development professionals.

Core Content: This document provides an in-depth analysis of the biological activities of **Ailanthoidol** (ATD), a neolignan isolated from plants such as Zanthoxylum ailanthoides. It synthesizes key research findings, focusing on its anticancer and anti-inflammatory properties, and presents quantitative data, detailed experimental protocols, and visualizations of its mechanisms of action.

Anticancer Activity

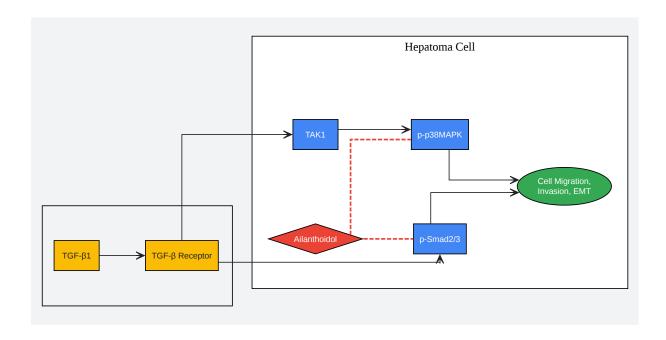
Ailanthoidol has demonstrated significant potential as an anticancer agent, particularly in the context of liver cancer.[1][2] Research has focused on its ability to inhibit cancer cell progression, migration, invasion, and colony formation, primarily by modulating the Transforming Growth Factor- β (TGF- β) signaling pathway.[1][3]

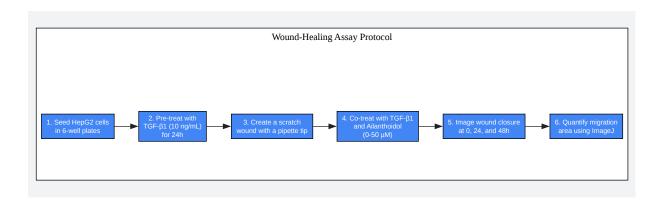
Mechanism of Action: Inhibition of TGF-β1-Induced Cell Progression

TGF- β 1 is a cytokine that plays a crucial role in the progression of liver cancer by promoting cell migration, invasion, and the epithelial-mesenchymal transition (EMT).[1] **Ailanthoidol** exerts its anticancer effects by intervening in the TGF- β 1 signaling cascade at key points. Specifically, it has been shown to inhibit two major downstream pathways activated by TGF- β 1: the Smad-dependent pathway and the Smad-independent p38 Mitogen-Activated Protein Kinase (MAPK) pathway.[1][2]

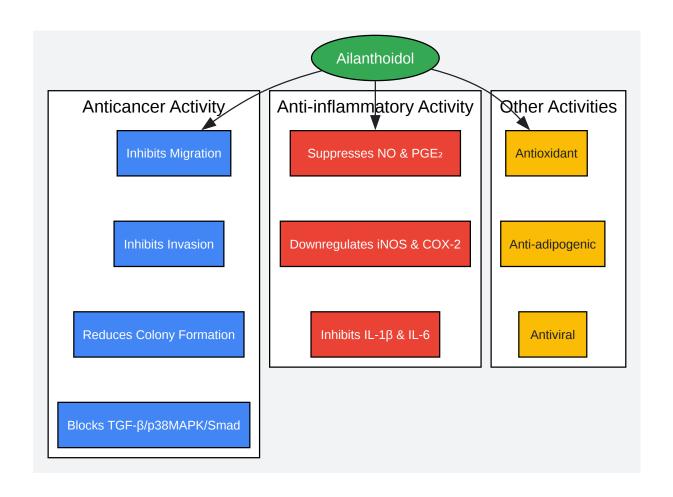


Ailanthoidol significantly suppresses the TGF- β 1-induced phosphorylation of both Smad2 and p38MAPK.[1][3] This dual inhibition leads to the downregulation of proteins associated with cancer progression, such as integrin α 3, vimentin, N-cadherin, and matrix metalloproteinase 2 (MMP2), ultimately hindering the metastatic potential of hepatoblastoma cells.[1][4]









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References

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